Product packaging for 1-(Aminooxy)-2-methylpropan-2-ol(Cat. No.:CAS No. 90792-83-9)

1-(Aminooxy)-2-methylpropan-2-ol

Cat. No.: B3431521
CAS No.: 90792-83-9
M. Wt: 105.14 g/mol
InChI Key: ZRONMPPDQBXARP-UHFFFAOYSA-N
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Description

Significance of Aminooxy Functionality in Contemporary Chemical Synthesis

The aminooxy group (–ONH₂) is a highly valuable functional group in modern chemical synthesis, primarily due to its ability to undergo chemoselective ligation with aldehydes and ketones. nih.gov This reaction, known as oximation, forms a stable oxime linkage. iris-biotech.de The stability of the oxime bond, which is greater than that of imines and hydrazones, makes it particularly attractive for bioconjugation reactions under mild, aqueous conditions. nih.goviris-biotech.de

This chemoselectivity allows for the precise modification of complex molecules, such as peptides and proteins, often without the need for protecting groups on other functionalities. nih.goviris-biotech.de The increased nucleophilicity of the aminooxy group, a result of the alpha-effect, facilitates efficient reactions with carbonyl compounds. iris-biotech.de Consequently, aminooxy-containing molecules are instrumental in creating diverse bioconjugates, including glycopeptides and drug conjugates, and are pivotal in the synthesis of large proteins and cyclic peptides. nih.goviris-biotech.deresearchgate.net The development of aminooxy click chemistry (AOCC) strategies further highlights the importance of this functionality, enabling the synthesis of complex nucleoside building blocks for therapeutic and diagnostic applications. acs.org

Chemical Classification and Structural Features of 1-(Aminooxy)-2-methylpropan-2-ol

This compound is classified as an O-alkyl hydroxylamine (B1172632). This classification indicates that an alkyl group is attached to the oxygen atom of a hydroxylamine (NH₂OH) molecule. It can also be described as an amino alcohol, as it contains both an aminooxy group and a hydroxyl (-OH) group.

The IUPAC name "this compound" precisely describes its structure:

Propan : The core of the molecule is a three-carbon chain. nagwa.com

-2-ol : A hydroxyl (-OH) group is attached to the second carbon of the propane (B168953) chain. nagwa.com

2-methyl : A methyl (-CH₃) group is also attached to the second carbon atom. nagwa.com

1-(Aminooxy) : An aminooxy (-ONH₂) group is attached to the first carbon of the propane chain.

This arrangement results in a tertiary alcohol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms. The hydrochloride salt of this compound is also commonly used in synthesis. lookchem.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₄H₁₁NO₂
Molecular Weight 105.14 g/mol chemicalbook.com
CAS Number 90792-83-9 chemicalbook.com
Boiling Point 244.1°C at 760 mmHg lookchem.com
Flash Point 101.4°C lookchem.com

| Vapor Pressure | 0.0052 mmHg at 25°C lookchem.com |

Note: The data in this table is for the base compound unless otherwise specified. The hydrochloride salt has a molecular weight of 141.598 g/mol . lookchem.com

Overview of Research Trajectories for Aminooxy-Containing Alcohols

Research involving aminooxy-containing alcohols and the broader class of amino alcohols is diverse. One significant area of investigation is their potential as therapeutic agents. For instance, O-alkylhydroxylamines have been discovered as a structural class of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), with some compounds showing submicromolar potency. nih.gov The primary mechanism for this inhibition is the coordination of the aminooxy group to the heme iron within the enzyme. nih.gov

Furthermore, research into amino alcohols has explored their potential as antibiotic and antifungal leads. mdpi.com Synthetic strategies have been developed to create libraries of these compounds for screening against various pathogens, including methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans. mdpi.com Another active research area is the biosynthesis of chiral amino alcohols. frontiersin.org Engineered enzymes, such as amine dehydrogenases, are being developed to enable the one-step, highly stereoselective synthesis of these valuable chiral building blocks from α-hydroxy ketones, offering a more sustainable alternative to traditional chemical methods. frontiersin.org

Historical Development and Theoretical Foundations of Oximation Reactions

The formation of oximes is a cornerstone reaction in organic chemistry. Its discovery dates to the 19th century, with early observations attributed to chemists like Victor Meyer and Jöns Jakob Berzelius. ontosight.ainumberanalytics.com The reaction's utility in synthesizing and identifying complex molecules has cemented its importance. numberanalytics.combritannica.com Historically, the reaction of hydroxylamine with carbonyl compounds proved useful for the purification and characterization of aldehydes and ketones, as the resulting oximes often precipitate as crystalline solids. wikipedia.orgvedantu.com In the 20th century, the chemistry of oximes gained further prominence with the development of oxime-based compounds as reactivators for organophosphate-inhibited cholinesterase, a critical application in nerve agent antidotes. nih.govwikipedia.org

The theoretical foundation of the oximation reaction lies in the nucleophilic addition of hydroxylamine to a carbonyl group. numberanalytics.comyoutube.com The mechanism proceeds as follows:

The nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com

This attack breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate. youtube.com

Proton transfer steps occur, typically resulting in the protonation of the hydroxyl group on the original carbonyl carbon, making it a better leaving group (water). youtube.com

The nitrogen's lone pair of electrons forms a double bond with the carbon, and the water molecule is eliminated. youtube.com

A final deprotonation step yields the neutral oxime product (C=N-OH). youtube.com

The reaction is typically catalyzed by acid and is reversible via hydrolysis. numberanalytics.comwikipedia.org The resulting oximes are generally more stable than imines due to resonance stabilization from the adjacent oxygen atom. khanacademy.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-Amino-2-methylpropan-2-ol
Acetone (B3395972)
Ambuphylline
Aminoacetone
Benzaldehyde
Cobalamin
Darunavir
Diisopropanolamine (DIPA)
Erythromycin
Fepradinol
Hexylcaine
Hydroxylamine
Indoleamine 2,3-dioxygenase 1 (IDO1)
Isobutacaine
Methoxime
N,O-Dimethylhydroxylamine
N-tert-butylhydroxylamine
Obidoxime
Pamabrom
Perillartine
Pralidoxime (2-PAM)
Propylene oxide
Pyridine-2-aldoxime
Radafaxine
Threonine
Triisopropanolamine (TIPA)
HI-6
Hlo-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B3431521 1-(Aminooxy)-2-methylpropan-2-ol CAS No. 90792-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminooxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(2,6)3-7-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRONMPPDQBXARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301810
Record name 1-(Aminooxy)-2-methyl-2-propanol
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Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-83-9
Record name 1-(Aminooxy)-2-methyl-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminooxy)-2-methyl-2-propanol
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Record name 1-(aminooxy)-2-methylpropan-2-ol
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Sophisticated Synthetic Methodologies for 1 Aminooxy 2 Methylpropan 2 Ol

Retrosynthetic Strategies for the Aminooxy and Hydroxyl Moieties

Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available or easily accessible starting materials. This approach allows for the logical planning of a synthetic route by identifying key bond disconnections.

For 1-(Aminooxy)-2-methylpropan-2-ol, the primary retrosynthetic disconnections focus on the formation of the crucial O-N bond of the aminooxy group and the carbon skeleton containing the tertiary alcohol.

Disconnection 1 (O-N Bond): The most logical disconnection is at the O-N bond of the aminooxy functionality. This cleavage suggests a nucleophilic substitution or coupling reaction between an alcohol precursor and a suitable aminooxy synthon. This leads to two precursor fragments: a scaffold containing the 2-hydroxy-2-methylpropyl moiety and a source of the "-ONH2" group. A common and effective synthon for the aminooxy group is a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide, which can act as a nucleophile.

Disconnection 2 (C-O Bond): An alternative disconnection breaks the C-O bond between the oxygen of the aminooxy group and the carbon backbone. This strategy points towards a reaction where an oxygen nucleophile (the hydroxylamine derivative) attacks an electrophilic carbon, such as in an epoxide or a carbon bearing a good leaving group.

These disconnections lead to the identification of several key precursor scaffolds.

Table 1: Key Precursor Scaffolds for this compound Synthesis

Precursor ScaffoldCorresponding Synthetic StrategyRationale
2-Methylpropane-1,2-diol (B142230) Derivatization of a diolA readily available starting material containing the required carbon skeleton and hydroxyl groups. nih.govsigmaaldrich.com Requires selective protection and activation of one hydroxyl group.
Isobutylene (B52900) oxide Epoxide ring-openingProvides the correct carbon framework. The epoxide ring is activated for nucleophilic attack, potentially by a protected hydroxylamine derivative.
N-Hydroxyphthalimide Aminooxy sourceA stable, solid reagent that serves as an effective precursor to the aminooxy group after a coupling reaction and subsequent deprotection. nih.gov
1-Amino-2-methylpropan-2-ol Functional group interconversionA potential precursor where the amino group could be transformed into an aminooxy group, though this is a less direct approach.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several forward-synthetic routes can be devised. These routes leverage well-established organic reactions to construct the target molecule efficiently.

The Mitsunobu reaction is a powerful and widely used method for the mild conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov It is particularly well-suited for forming the O-N bond in aminooxy compounds. nih.govnih.gov

The general mechanism involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com This in-situ activation forms a phosphonium (B103445) intermediate, which is then displaced by a suitable nucleophile. organic-chemistry.org

For the synthesis of this compound, the precursor would be an alcohol like 2-methylpropane-1,2-diol, and the nucleophile would be an N-hydroxy compound like N-hydroxyphthalimide. nih.gov A key challenge is the presence of two hydroxyl groups (primary and tertiary) in 2-methylpropane-1,2-diol. The Mitsunobu reaction typically works best with primary and secondary alcohols, making the primary hydroxyl group the likely site of reaction. nih.gov

A plausible sequence would be:

Reaction of 2-methylpropane-1,2-diol with N-hydroxyphthalimide, triphenylphosphine, and DEAD. The reaction would selectively occur at the primary alcohol.

The resulting intermediate, 2-(2-hydroxy-2-methylpropoxy)isoindoline-1,3-dione, is then deprotected using hydrazine (B178648) (hydrazinolysis) to cleave the phthalimide (B116566) group, yielding the final product. nih.gov

Table 2: Reagents for Mitsunobu-based Synthesis

ReagentFunctionKey Considerations
2-Methylpropane-1,2-diol Alcohol SubstrateContains the target carbon skeleton and hydroxyl groups. nih.gov
N-Hydroxyphthalimide Nitrogen NucleophileStable source of the protected aminooxy group. nih.gov
Triphenylphosphine (PPh₃) Phosphine ReductantActivates the azodicarboxylate and facilitates alcohol activation. alfa-chemistry.com
DEAD or DIAD Azodicarboxylate OxidantThe ultimate activator in the reaction. alfa-chemistry.com
Hydrazine (N₂H₄) Deprotecting AgentUsed in the final step to remove the phthaloyl protecting group. nih.gov

The most direct precursor containing the necessary carbon skeleton is 2-methylpropane-1,2-diol. nih.gov The synthesis of the target molecule from this diol hinges on the ability to selectively functionalize the primary hydroxyl group while leaving the tertiary hydroxyl group intact.

A typical derivatization strategy would involve:

Selective Protection: The primary hydroxyl group could be selectively converted into a better leaving group, such as a tosylate or mesylate, due to its higher reactivity compared to the sterically hindered tertiary alcohol.

Nucleophilic Substitution: The activated primary position can then undergo an Sₙ2 reaction with a protected hydroxylamine nucleophile.

Deprotection: Removal of any protecting groups would furnish the final product.

Alternatively, starting from isobutylene oxide is an attractive route. The three-membered ring is strained and susceptible to ring-opening by nucleophiles. Reaction with a protected hydroxylamine derivative, potentially under basic or acidic catalysis, could open the ring to install the aminooxy functionality. The regioselectivity of this opening would be critical; attack at the less substituted carbon would yield the desired 1-(aminooxy) isomer.

A complete and robust synthesis of this compound will invariably be a multi-step process involving key intermediate transformations. pearson.comchegg.com A well-designed sequence maximizes yield and purity by carefully choosing protecting groups and reaction conditions.

A potential multi-step pathway is outlined below:

Scheme 1: Plausible Multi-Step Synthesis

Starting Material: 2-Methylpropane-1,2-diol. nih.gov

Step 1: Mitsunobu Coupling. The diol is reacted with N-hydroxyphthalimide, PPh₃, and DIAD in a suitable solvent like THF. This step selectively forms the O-N bond at the primary hydroxyl position, yielding the key intermediate: 2-(2-hydroxy-2-methylpropoxy)isoindoline-1,3-dione.

Step 2: Deprotection. The phthalimide protecting group is removed from the intermediate. This is commonly achieved by treating the intermediate with hydrazine monohydrate in a solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol. This hydrazinolysis reaction precipitates phthalhydrazide (B32825) and releases the free aminooxy group, yielding the final product, this compound. nih.gov

Each step requires careful optimization of reaction conditions (temperature, solvent, reaction time) and purification of intermediates to ensure the success of the subsequent transformation.

Advanced Optimization and Green Chemistry Considerations in Synthesis

While reactions like the Mitsunobu are highly effective, they often suffer from poor atom economy, generating significant amounts of byproducts, such as triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can complicate purification. acsgcipr.org Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net

For the synthesis of this compound, several optimization and green chemistry strategies can be considered:

Catalytic Alternatives: Investigating catalytic versions of the key bond-forming reactions can reduce the amount of stoichiometric waste.

Reagent Optimization: Modifications to the Mitsunobu reaction have been developed to simplify the removal of byproducts. For instance, using polymer-bound triphenylphosphine or fluorous-tagged reagents allows for easier separation.

Solvent Choice: Replacing hazardous solvents like THF or dichloromethane with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) is a key consideration. Some syntheses involving aminooxy compounds have successfully utilized aqueous conditions. nih.gov

Minimizing Protecting Groups: Designing a synthetic route that avoids or minimizes the use of protecting and deprotecting steps is a core tenet of green chemistry, as it reduces the number of synthetic operations and the amount of waste generated. researchgate.net

By integrating these considerations, the synthesis of this compound can be made not only more efficient but also more environmentally sustainable.

Catalytic Strategies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of amino alcohols and their derivatives, various catalytic systems have been explored. While specific catalytic syntheses for this compound are not extensively documented in dedicated studies, principles from related transformations offer significant insights.

One relevant catalytic approach is the hydrogenation of precursor molecules. For instance, the synthesis of related amino alcohols often employs catalytic hydrogenation, where steric hindrance can necessitate optimized catalysts and conditions. Another approach involves the use of transition metal catalysts. In the synthesis of various heterocyclic and acyclic compounds, transition metal complexes, such as those involving manganese, have been used to catalyze oxidation or other transformations, demonstrating high selectivity. mdpi.com For example, the oxidation of aniline (B41778) to azobenzene (B91143) has been achieved with 100% selectivity using specific transition metal complexes. mdpi.com

Furthermore, the development of biocatalysts is a growing area of interest. Enzymes like dehaloperoxidase have been repurposed to catalyze reactions such as asymmetric cyclopropanation, showcasing the potential of biocatalytic strategies for creating complex molecules with high stereoselectivity. nih.gov Such enzymatic approaches could conceptually be adapted for the synthesis of functionalized aminooxy compounds.

Solvent-Free and Microwave-Assisted Synthesis Investigations

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are conducted by grinding reactants together, sometimes with a catalytic amount of a solid support or catalyst. nii.ac.jpacgpubs.org This technique has been successfully applied to the synthesis of various compounds, including coumarins and imidazolines, with excellent yields (often exceeding 90%) and extremely short reaction times (minutes). nii.ac.jpacgpubs.org For example, the Knoevenagel condensation to produce coumarin (B35378) derivatives proceeds efficiently at 60°C for just 10 minutes under solvent-free conditions. nii.ac.jp The synthesis of piperlotine derivatives has also been achieved through a solvent-free Horner-Wadsworth-Emmons reaction by grinding the reactants in a mortar and pestle, resulting in moderate to good yields. researchgate.net These examples suggest that a solvent-free approach, potentially involving the reaction of a suitable precursor with an aminooxy source, could be a viable and green method for producing this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com It has been shown to dramatically reduce reaction times from hours to minutes while improving yields. researchgate.netmdpi.com For instance, the synthesis of certain pyrrole (B145914) derivatives showed a significant improvement in yield when switching from conventional heating to microwave irradiation. mdpi.com Similarly, the preparation of pyrazolo[1,5-a]pyrimidines was achieved in good to excellent yields within minutes under microwave conditions. nih.gov The application of microwave energy could potentially expedite the formation of this compound from its precursors, such as by facilitating the reaction between a protected hydroxylamine and a suitable electrophile.

Synthesis MethodKey AdvantagesRelevant Examples
Solvent-Free Environmentally friendly, simple operation, high yields, short reaction times. nii.ac.jpacgpubs.orgSynthesis of coumarins, imidazolines, piperlotines. nii.ac.jpacgpubs.orgresearchgate.net
Microwave-Assisted Rapid reaction rates, improved yields, enhanced efficiency. researchgate.netmdpi.comnih.govSynthesis of pyrroles, pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

Stereoselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogs, which could be valuable as building blocks in medicinal chemistry. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Catalytic asymmetric methods have been developed for the synthesis of structurally related chiral 1,3-amino alcohols. nih.gov One such method involves the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines over a Palladium on carbon (Pd/C) catalyst, furnishing syn-1,2-disubstituted-1,3-amino alcohols in high yields (82–90%). nih.gov Another advanced strategy is the biocatalytic asymmetric cyclopropanation of vinyl esters using an engineered dehaloperoxidase enzyme, which can produce chiral cyclopropanol (B106826) derivatives with exceptional diastereomeric and enantiomeric ratios (up to 99.5:0.5). nih.gov These methodologies highlight the potential for creating chiral analogs of this compound by employing either chiral catalysts or engineered enzymes to control the stereochemical outcome of the reaction.

Purification Techniques in Synthetic Research

The isolation and purification of the target compound are critical steps to ensure its suitability for subsequent applications. A combination of chromatographic and non-chromatographic techniques is often employed to achieve high purity.

Chromatographic Methodologies for Product Isolation (e.g., HPLC, GC)

Chromatography is an indispensable tool for the analysis and purification of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful techniques.

HPLC: Reversed-phase HPLC is a common method for the analysis and purification of polar, non-volatile compounds like amino alcohols. For example, a method for analyzing 2-Amino-2-methylpropan-1-ol uses a mobile phase of acetonitrile (B52724) and water with phosphoric acid on a C18 column. sielc.com For the analysis of benzodiazepine (B76468) mixtures, an HPLC method was developed using a C18 column with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) buffer at a pH of 9. nih.gov Such methods can be adapted for this compound, with adjustments to the mobile phase composition and pH to achieve optimal separation from impurities. Chiral HPLC methods are also crucial for separating enantiomers of related chiral compounds, often using specialized columns like the Chiralpack IC. nih.gov

GC: Gas chromatography is suitable for volatile and thermally stable compounds. It is often used to assess the purity of starting materials and final products. For instance, the purity and optical purity of (R)-(-)-1-Aminopropan-2-ol can be determined by GC analysis. avantorsciences.com Given the structure of this compound, GC analysis could be a viable method, potentially after derivatization to increase its volatility if necessary.

TechniqueStationary Phase ExampleMobile Phase/Conditions ExampleApplication
HPLC Reversed-Phase C18 sielc.comnih.govAcetonitrile/Water/Acid or Buffer sielc.comnih.govAnalysis and purification of amino alcohols and other polar compounds. sielc.com
Chiral HPLC Chiralpack IC nih.govHexane/2-Propanol nih.govSeparation of enantiomers. nih.gov
GC ---Temperature programmingPurity and optical purity assessment of volatile amino alcohols. avantorsciences.com

Crystallization and Recrystallization for High Purity Product

Crystallization is a powerful technique for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, a crystalline solid of high purity can be obtained, leaving impurities behind in the solvent.

Chemical Reactivity and Derivatization Studies of 1 Aminooxy 2 Methylpropan 2 Ol

Chemoselective Ligation via the Aminooxy Group

The aminooxy group (R-O-NH₂) is a powerful tool in chemical biology and synthetic chemistry, primarily due to its ability to react selectively with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. calpoly.edu This reaction, known as oxime ligation, is highly reliable and versatile owing to its mild reaction conditions, exceptional chemoselectivity, and the hydrolytic stability of the resulting oxime bond. rsc.orgnih.gov It proceeds efficiently in aqueous media and does not require metal catalysts, which can be problematic for certain biological molecules like proteins. rsc.orgnih.gov

Kinetics and Mechanism of Oxime Formation with Carbonyl Electrophiles

The reaction between an aminooxy compound and a carbonyl electrophile (aldehyde or ketone) proceeds via a condensation mechanism to form an oxime (Figure 1). univie.ac.atiris-biotech.de The mechanism involves the nucleophilic attack of the aminooxy nitrogen atom on the electrophilic carbonyl carbon. chemtube3d.com The nitrogen's nucleophilicity is enhanced by the adjacent oxygen atom, an observation known as the alpha effect. iris-biotech.de This initial attack forms an unstable tetrahedral intermediate. Subsequent proton transfer steps lead to the elimination of a water molecule, yielding the final C=N double bond of the oxime. chemtube3d.com

Mechanism of Oxime Formation
Figure 1: General mechanism of oxime formation from the reaction of an aminooxy derivative with an aldehyde or ketone. The reaction is typically acid-catalyzed and involves the formation of a tetrahedral intermediate followed by dehydration.

The kinetics of oxime formation are pH-dependent. The reaction is generally slow at neutral pH but is accelerated under slightly acidic conditions (typically pH 4-5). researchgate.netresearchgate.netnih.gov This is because the reaction requires protonation of the carbonyl oxygen to increase its electrophilicity and protonation of the hydroxyl group in the intermediate to facilitate its departure as water. libretexts.orglibretexts.org However, at very low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, which slows the reaction down. libretexts.orglibretexts.org Consequently, the reaction rate is usually maximal around pH 5. libretexts.org

Scope and Limitations of Oxime Ligation with Diverse Aldehydes and Ketones

The scope of oxime ligation is broad, but the reaction rate is significantly influenced by the nature of the carbonyl electrophile. calpoly.edursc.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. rsc.org Aromatic aldehydes, in particular, can be activated towards rapid ligation. nih.gov

Conversely, ketones react much more slowly, and this sluggish reactivity has historically limited the widespread use of ketoxime ligations. rsc.orgnih.gov The steric bulk on both the ketone and the alkoxyamine can further impede the reaction. Given the tertiary carbon adjacent to the aminooxy group in 1-(Aminooxy)-2-methylpropan-2-ol, its reaction with sterically hindered ketones can be expected to be particularly challenging. While most applications have focused on aldoxime formation, methods for one-pot oxidative couplings can provide access to ketoxime linkages with diverse side chains, expanding the scope of the reaction. rsc.orgnih.gov

Carbonyl TypeGeneral ReactivityKey Considerations
Aromatic AldehydesHighOften used for rapid labeling due to high reactivity, especially with catalysis. nih.gov
Aliphatic AldehydesModerate to HighGenerally reliable substrates for oxime ligation. nih.gov
Aliphatic KetonesLowSignificantly slower reaction rates compared to aldehydes. rsc.orgnih.gov
Aromatic KetonesLowSlow reactivity, often requiring catalysts and longer reaction times. nih.gov
Sterically Hindered KetonesVery LowReaction is often incomplete or requires harsh conditions, limiting synthetic utility. rsc.org
Table 1: Summary of the scope and limitations of oxime ligation with various carbonyl electrophiles.

Catalysis of Oxime Formation: Role of Anilines and Other Additives

To overcome the slow reaction kinetics, particularly at neutral pH or with less reactive ketones, nucleophilic catalysts are often employed. researchgate.net Aniline (B41778) and its derivatives are the most common and effective catalysts for oxime ligation. rsc.orgnih.gov The catalytic mechanism involves the rapid, reversible formation of a protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. rsc.org This iminium ion is significantly more electrophilic and reactive towards nucleophilic attack by the aminooxy compound than the original carbonyl group. rsc.org

Studies have shown that substituted anilines can offer superior catalytic activity compared to aniline itself. In particular, m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been identified as highly efficient catalysts. nih.govnih.govacs.org At neutral pH, pPDA can accelerate the rate of oxime formation by over 100-fold compared to the uncatalyzed reaction, and is about 19- to 20-fold more effective than aniline at the same concentration. researchgate.netnih.govacs.org Similarly, mPDA has been shown to be a more efficient catalyst than aniline for reactions with both aldehydes and ketones. nih.gov

CatalystRelative Rate Enhancement (vs. Uncatalyzed)Relative Rate Enhancement (vs. Aniline)Optimal Conditions
None1x-Slow at neutral pH, faster at acidic pH (4-5). researchgate.net
Aniline~6x - 10x1xEffective, but can be slow at neutral pH and low concentrations. researchgate.netacs.org
p-Phenylenediamine (pPDA)~120x~19x - 20xHighly effective even at low mM concentrations at neutral pH. researchgate.netnih.govacs.org
m-Phenylenediamine (mPDA)Up to ~15x more efficient than aniline~2.5x (at 100 mM) to ~15x (at 750 mM)Very efficient, especially at higher catalyst concentrations. nih.gov
Table 2: Comparative efficiency of common catalysts for oxime ligation at neutral pH. Data compiled from model reactions in bioconjugation studies. researchgate.netnih.govnih.govacs.org

Orthogonal Reactivity in Multi-Functional Systems

A key advantage of oxime ligation is its bioorthogonal nature. nih.govunivie.ac.at This means the reaction is highly chemoselective, proceeding under mild physiological conditions without interfering with or being affected by the vast majority of other functional groups present in biological systems, such as amines, alcohols, thiols, and carboxylic acids. univie.ac.atnih.gov This orthogonality allows for the precise chemical modification of complex biomolecules in their native environment. researchgate.net

The reaction of this compound with an aldehyde or ketone can be performed in the presence of other reactive functionalities, enabling its use in multi-step synthetic strategies. univie.ac.at For example, it can be used in tandem with other orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) or Diels-Alder reactions, to achieve multiplexed labeling and the construction of complex molecular architectures. researchgate.netnih.govrsc.org This allows researchers to study multiple biomolecules or processes simultaneously within the same system. researchgate.net

Transformations Involving the Tertiary Hydroxyl Group

The other reactive site on this compound is the tertiary hydroxyl group. Tertiary alcohols are known for their distinct reactivity compared to primary or secondary alcohols, primarily due to the steric hindrance provided by the three alkyl substituents on the alpha-carbon.

Esterification and Etherification Reactions

The direct esterification and etherification of tertiary alcohols like the one in this compound are generally challenging. Standard Fischer esterification conditions (acid catalyst with a carboxylic acid) are often ineffective due to significant steric hindrance around the hydroxyl group, which prevents nucleophilic attack by the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions required for these reactions can lead to facile elimination (dehydration) of the tertiary alcohol to form an alkene.

Similarly, Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is problematic. The steric bulk hinders the approach of the alkyl halide, and the strongly basic conditions required to form the tertiary alkoxide can favor elimination of the alkyl halide, especially if it is secondary or tertiary.

While specific studies detailing the successful esterification or etherification of the tertiary hydroxyl group in this compound are not prominent in the literature, it is anticipated that such transformations would require specialized reagents and conditions designed to overcome steric hindrance and prevent side reactions like elimination. The aminooxy group would also likely require a protecting group to prevent it from reacting under the conditions needed to modify the hydroxyl group.

Pathways for Olefin Formation (e.g., dehydration, if relevant for research)

The formation of olefins from alcohols is typically achieved through dehydration reactions. In the case of this compound, the tertiary alcohol functionality is prone to dehydration to form an alkene. This reaction is generally acid-catalyzed and proceeds through an E1 mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water). libretexts.orgmasterorganicchemistry.comlibretexts.org The departure of the water molecule results in the formation of a stable tertiary carbocation. A base, which can be a water molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com For this compound, the expected olefin product would be 1-(aminooxy)-2-methylprop-1-ene.

The conditions for the dehydration of tertiary alcohols are generally milder than those required for primary or secondary alcohols due to the stability of the tertiary carbocation intermediate. libretexts.orgyoutube.com For instance, treatment of a tertiary alcohol with warm, aqueous sulfuric acid can be sufficient to effect dehydration. libretexts.org

An alternative, non-acidic method for the dehydration of tertiary alcohols involves the use of phosphorus oxychloride (POCl₃) in pyridine. libretexts.orgmsu.edu This reaction proceeds via an E2 mechanism where the hydroxyl group is converted into a better leaving group, a dichlorophosphate, which is then eliminated. libretexts.orglibretexts.org This method could be advantageous for substrates that are sensitive to strong acids.

Table 2: Potential Dehydration Reactions of this compound
Reagent/ConditionMechanismExpected Olefin ProductReference
H₂SO₄ or H₃PO₄, heatE11-(Aminooxy)-2-methylprop-1-ene libretexts.orgmasterorganicchemistry.comyoutube.com
POCl₃, pyridineE21-(Aminooxy)-2-methylprop-1-ene libretexts.orgmsu.edu

Bifunctional Chemical Transformations

The presence of two distinct functional groups, a tertiary alcohol and an aminooxy group, in this compound allows for a range of bifunctional chemical transformations. The differential reactivity of these groups enables selective derivatization and sequential reactions for the construction of more complex molecules.

Sequential Reactivity for Complex Molecular Assembly

The bifunctional nature of this compound makes it a valuable building block for the sequential assembly of complex molecules. A typical strategy would involve the initial chemoselective reaction at one functional group, followed by a subsequent transformation at the other.

For instance, the aminooxy group can first be reacted with an aldehyde or ketone to form an oxime. This product, now containing a free tertiary hydroxyl group, can then undergo further reactions. The hydroxyl group could be used in a subsequent step for esterification, etherification, or other alcohol-specific transformations. This sequential approach allows for the controlled and stepwise construction of more elaborate molecular architectures.

An example of such a sequential process could involve the reaction of this compound with an aldehyde-functionalized surface or polymer, immobilizing the molecule via an oxime linkage. The remaining tertiary alcohol group would then be available on the surface for further chemical modification, enabling the creation of functionalized materials.

Covalent Modifications and Functionalization for Advanced Materials

The unique combination of a reactive aminooxy group and a tertiary alcohol in this compound makes it a promising candidate for the development of advanced materials through covalent modifications and functionalization.

Aminooxy-Mediated Polymerization and Cross-linking

The aminooxy group is a powerful tool for polymerization and cross-linking due to its highly selective reaction with aldehydes and ketones to form stable oxime bonds. nih.govlouisville.edunih.gov This "click chemistry" type of reaction is efficient and can be carried out under mild conditions, making it suitable for the synthesis of well-defined polymers and cross-linked networks. louisville.edu

Polymerization: this compound can be used as a functional monomer or as an initiator/chain transfer agent in various polymerization techniques. For example, a polymer containing pendant aldehyde or ketone groups could be functionalized by reacting it with this compound, thereby introducing tertiary alcohol groups along the polymer backbone. Alternatively, if converted to a suitable derivative, it could be used in controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to create polymers with an aminooxy end-group. nih.govacs.org These polymers could then be conjugated to molecules or surfaces bearing aldehyde or ketone functionalities.

Surface Functionalization Strategies

The modification of surfaces with specific chemical functionalities is a critical area of materials science, enabling the tailoring of properties such as hydrophobicity, biocompatibility, and reactivity. While direct research on the surface functionalization strategies of this compound is limited in the provided search results, we can infer potential strategies based on the reactivity of its functional groups and established surface modification techniques for similar molecules.

The primary reactive moiety of this compound for surface attachment is the aminooxy group (-ONH2). This group can readily react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. Therefore, a prevalent strategy for immobilizing this molecule would involve surfaces that are pre-functionalized with aldehyde or ketone groups.

Another key aspect to consider is the modification of materials to enhance their properties. For instance, silane (B1218182) modification of layered double hydroxides (LDHs) is a significant technique for controlling surface hydrophobicity and improving compatibility with non-polar materials. semanticscholar.org While this study does not directly involve this compound, it highlights a general principle of surface functionalization. The use of silane coupling agents in anhydrous acetone (B3395972) has been shown to be effective in achieving a high degree of surface treatment without causing agglomeration of particles, thus preserving the material's morphology, specific surface area, and porosity. semanticscholar.org Such surface-functionalized LDHs exhibit increased hydrophobicity, with a significantly lower water vapor uptake compared to their untreated counterparts. semanticscholar.org

A hypothetical functionalization process using this compound could involve the following steps:

Surface Preparation: The substrate material (e.g., silica (B1680970), polymer, metal oxide) is first cleaned and activated to introduce reactive sites.

Introduction of Carbonyl Groups: The activated surface is then treated with a reagent that introduces aldehyde or ketone functionalities. This could be achieved through various methods, such as treatment with an aldehyde-terminated silane for silica-based materials.

Immobilization of this compound: The carbonyl-functionalized surface is then reacted with a solution of this compound. The aminooxy groups will react with the surface carbonyls to form stable oxime bonds, effectively tethering the molecule to the surface.

This approach would result in a surface decorated with the 2-hydroxy-2-methylpropyl groups of the parent molecule, potentially altering the surface's wetting and interfacial properties.

The table below outlines a potential experimental design for the surface functionalization of a silica substrate with this compound.

StepReagent/ProcessPurposeExpected Outcome
1Piranha solution cleaningTo hydroxylate and clean the silica surfaceA clean, hydrophilic silica surface with exposed Si-OH groups
2(3-Aldehydopropyl)trimethoxysilaneTo introduce aldehyde functionalitiesA silica surface functionalized with aldehyde groups
3This compound in a suitable solventTo immobilize the target moleculeA silica surface functionalized with this compound via oxime linkage

This proposed strategy leverages the well-established reactivity of the aminooxy group and provides a clear pathway for the covalent attachment of this compound to a solid support. The resulting functionalized surface would then be available for further characterization and application-specific studies.

Applications in Organic Synthesis and Materials Science

1-(Aminooxy)-2-methylpropan-2-ol as a Versatile Synthetic Building Block

As a synthetic building block, this compound offers two distinct points for chemical reaction. The aminooxy group provides a gateway to oxime chemistry, while the hydroxyl group can be engaged in other transformations or serve to modulate the physical properties, such as solubility, of the resulting molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.gov The aminooxy moiety of this compound is particularly well-suited for constructing nitrogen- and oxygen-containing rings through oxime formation. This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or a ketone.

The general process can be described as follows:

Reaction of a bifunctional precursor: A molecule containing both a carbonyl group (aldehyde or ketone) and another reactive functional group is selected.

Oxime formation: This precursor is reacted with this compound. The aminooxy group selectively attacks the carbonyl carbon, leading to the formation of a stable oxime ether linkage (-C=N-O-).

Intramolecular Cyclization: The newly introduced molecule, now tethered via the oxime bond, can undergo a subsequent intramolecular reaction involving its tertiary alcohol and the other reactive group on the original precursor to form the final heterocyclic system.

The stability of the oxime bond under various conditions makes this strategy highly effective for building complex molecular frameworks. nih.gov

Macrocycles, cyclic compounds typically containing 12 or more atoms, are of significant interest in drug discovery as they can target challenging protein-protein interactions and often exhibit improved metabolic stability compared to their linear counterparts. rsc.orgnih.gov Macrocyclization of peptides, for instance, can enhance their binding affinity and proteolytic resistance. rsc.org

Oxime ligation is a powerful strategy for peptide macrocyclization. nih.gov In this approach, a linear peptide is synthesized with an aminooxy-containing amino acid at one position and a ketone- or aldehyde-containing amino acid at another. The reaction between these two functionalities results in the formation of a cyclic peptide. This compound can serve as a key building block for creating the necessary aminooxy-functionalized amino acids used in such synthetic routes. The reaction is highly efficient and can be performed in aqueous solutions, making it compatible with sensitive biological molecules. nih.gov

Table 1: Comparison of Selected Macrocyclization Strategies

StrategyFunctional Groups InvolvedKey Features
Oxime Ligation Aminooxy and Aldehyde/KetoneHighly chemoselective; stable bond formation; compatible with aqueous media. nih.govresearchgate.net
Lactam Formation Amine and Carboxylic AcidForms a stable amide bond; widely used but can be challenging for large rings. rsc.orgresearchgate.net
Azide-Alkyne Cycloaddition Azide and Alkyne"Click chemistry" reaction; highly efficient and orthogonal. researchgate.net
Ring-Closing Metathesis Two Alkene GroupsForms a carbon-carbon double bond; requires a metal catalyst. researchgate.net

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.govfortunepublish.com These libraries are then screened for desirable properties, accelerating the discovery of new drugs and materials. nih.govijpsonline.com The success of this approach relies on the use of versatile building blocks and high-efficiency reactions. pharmatutor.org

This compound is an excellent candidate for a building block in combinatorial synthesis due to its two distinct functional groups. This orthogonality allows for stepwise and controlled library construction. For example, in a "split-and-mix" synthesis on a solid support, the aminooxy group can be used to attach the building block to a resin functionalized with aldehyde groups. pharmatutor.org After this step, the free tertiary alcohol group is available for a diverse set of subsequent reactions, allowing for the generation of a large library of compounds from a single starting point.

Reagent in Chemoselective Ligation and Bioconjugation (Chemical Biology Perspective)

Chemoselective ligation refers to the coupling of two molecules in the presence of other reactive functional groups. nih.govalbany.edu This concept is central to chemical biology, where scientists aim to modify complex biomolecules like proteins and nucleic acids in a highly specific manner.

Molecular probes, such as fluorescent dyes or affinity tags, are essential tools for studying biological systems. These probes are often attached to a molecule of interest using a linker. This compound can function as a component of such a linker system. The aminooxy group enables its covalent attachment to a biomolecule that has been engineered or modified to contain a ketone or aldehyde group. researchgate.net This process, known as oxime bioconjugation, is highly specific and proceeds readily in aqueous buffers at or near neutral pH, conditions that preserve the structure and function of most biomolecules. nih.govnih.gov The 2-hydroxy-2-methylpropyl portion of the molecule acts as a spacer, and its hydroxyl group can influence the solubility and aggregation properties of the resulting conjugate.

The ability to modify polymers and biomolecules after their initial synthesis opens up avenues for creating new materials and therapeutic agents. Oxime ligation using aminooxy-containing reagents is a prime method for such modifications. researchgate.net

For instance, a synthetic polymer could be prepared with pendant ketone groups along its chain. Subsequent reaction with this compound would graft the molecule onto the polymer backbone. This introduces new functionality—the tertiary alcohol—which can alter the polymer's physical properties (e.g., increasing its hydrophilicity) or serve as a handle for attaching other molecules. Similarly, proteins can be modified at specific sites. A tyrosine residue on a protein's surface can be enzymatically oxidized to an o-aminophenol, which can then be coupled with an aniline (B41778), demonstrating a pathway for selective protein modification. nih.gov While not a direct use of this compound, this illustrates the power of selective chemistries for which aminooxy groups provide a robust alternative. By introducing a ketone handle into a protein via an unnatural amino acid, subsequent ligation with this compound allows for precise, post-synthetic installation of a hydroxylated moiety. researchgate.net

Computational and Theoretical Investigations of 1 Aminooxy 2 Methylpropan 2 Ol and Its Derivatives

Quantum Chemical Characterization of Molecular Structure and Conformation

The foundational understanding of a molecule's behavior begins with a detailed characterization of its three-dimensional structure and conformational possibilities. Computational chemistry provides powerful tools to model these aspects with a high degree of accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two cornerstone quantum chemical methods used to predict molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods utilize the electron density to calculate the energy and other properties of a molecule. For a molecule like 1-(Aminooxy)-2-methylpropan-2-ol, DFT calculations, particularly with hybrid functionals such as B3LYP, are often employed to achieve a balance between computational cost and accuracy.

ParameterPredicted Value (Hypothetical)
C-C Bond Length~1.54 Å
C-O (alcohol) Bond Length~1.43 Å
C-O (ether) Bond Length~1.42 Å
O-N Bond Length~1.44 Å
N-H Bond Length~1.01 Å
C-C-O Bond Angle~109.5°
C-O-N Bond Angle~105°
O-N-H Bond Angle~103°
Note: These values are illustrative and would require specific calculations for verification.

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step.

The resulting data can be visualized as a potential energy surface, where the valleys represent stable conformers and the peaks represent transition states between them. For this compound, key rotations would occur around the C-C, C-O, and O-N bonds. The relative energies of different conformers would be influenced by steric hindrance between the bulky tert-butyl group and the aminooxy group, as well as potential intramolecular hydrogen bonding between the hydroxyl and aminooxy groups.

Mechanistic Studies of Reactions Involving the Aminooxy Group

The aminooxy group is a potent nucleophile and is well-known for its reaction with carbonyl compounds to form oximes. Computational chemistry can provide deep insights into the mechanisms of these reactions.

Transition State Analysis of Oxime Formation

The formation of an oxime from this compound and a carbonyl compound, such as acetone (B3395972), proceeds through a nucleophilic addition-elimination mechanism. Computational methods can be used to locate the transition state structure for the initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.

The activation energy for this step can be calculated, providing a quantitative measure of the reaction rate. Factors influencing the transition state geometry and energy, such as the nature of the solvent and the presence of catalysts, can also be computationally investigated. A general representation of the transition state would involve the partial formation of the N-C bond and partial breaking of the C=O pi bond.

ParameterDescription
ReactantsThis compound + Acetone
Transition StateStructure with partially formed N-C bond and elongated C=O bond
ProductCorresponding oxime and water
Note: This table represents a generalized reaction pathway.

Computational Elucidation of Selectivity in Derivatization Reactions

In cases where a molecule contains multiple reactive sites, computational methods can help predict the selectivity of a reaction. For derivatives of this compound, one could computationally explore the reactivity of different sites towards various reagents. For example, by calculating the local nucleophilicity or electrophilicity of different atoms, one could predict whether a given electrophile would preferentially react with the aminooxy nitrogen or the hydroxyl oxygen. This information is crucial for designing selective chemical transformations.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the chemical shifts of ¹H and ¹³C atoms.

While experimental spectra for this compound are not widely published, theoretical predictions can serve as a guide for future experimental work. The predicted chemical shifts would be sensitive to the conformational state of the molecule and its electronic environment.

NucleusPredicted Chemical Shift (ppm, Hypothetical)
¹H (CH₃)~1.2 ppm
¹H (CH₂)~3.8 ppm
¹H (OH)Variable, depends on solvent and concentration
¹H (NH₂)Variable, depends on solvent and concentration
¹³C (CH₃)~25 ppm
¹³C (quaternary C)~70 ppm
¹³C (CH₂)~75 ppm
Note: These are hypothetical values and require specific computational studies for validation.

Computational NMR and IR Spectroscopy

Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction of NMR and IR spectra with a high degree of accuracy. These predictions are invaluable for confirming molecular structures and interpreting experimental data. Density Functional Theory (DFT) is a widely used method for these calculations, often in conjunction with basis sets like 6-31G* or larger to provide a good balance between accuracy and computational cost. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). For this compound, distinct signals would be expected for the different proton and carbon environments.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G*) to correct for anharmonicity and other systematic errors in the computational method. nih.gov Key vibrational modes for this compound would include the O-H stretch of the hydroxyl group, N-H stretches of the aminooxy group, C-O stretches, and N-O stretches.

Below are illustrative data tables for the predicted NMR and IR spectra of this compound, based on computational studies of analogous functional groups.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂)3.8 - 4.275 - 80
C2 (-C(CH₃)₂)-70 - 75
C3, C4 (-CH₃)1.2 - 1.525 - 30
O-H2.0 - 4.0 (broad)-
N-H₂5.0 - 6.0 (broad)-

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound This data is hypothetical and for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (hydroxyl)3200 - 3500Strong, Broad
N-H stretch (aminooxy)3300 - 3400Medium
C-H stretch (methyl)2850 - 3000Medium to Strong
N-H bend1580 - 1650Medium
C-O stretch (tertiary alcohol)1100 - 1200Strong
N-O stretch850 - 950Medium

Electronic Structure Analysis and UV-Vis Predictions

The electronic structure of a molecule governs its reactivity and its interaction with electromagnetic radiation. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.commedium.comnih.govresearchgate.netresearchgate.net For this compound, which is a saturated compound, the primary electronic transitions are expected to be of the n → σ* and σ → σ* types. These transitions involve the excitation of an electron from a non-bonding (n) or a sigma (σ) orbital to an anti-bonding sigma (σ*) orbital.

These transitions typically occur in the far-UV region and result in low-intensity absorption bands. The presence of heteroatoms with lone pairs (oxygen and nitrogen) provides the non-bonding electrons for the n → σ* transitions. TD-DFT calculations can provide the excitation energies and oscillator strengths for these transitions, which correspond to the wavelength and intensity of the absorption peaks, respectively.

Table 3: Illustrative Predicted Electronic Transitions for this compound This data is hypothetical and for illustrative purposes.

TransitionPredicted Wavelength (nm)Oscillator Strength (f)
n → σ* (from N)190 - 210~0.01
n → σ* (from O)180 - 200~0.02
σ → σ*< 180> 0.1

Molecular Dynamics Simulations for Intermolecular Interactions (in materials context)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.govyoutube.com In the context of materials science, MD simulations can provide insights into how molecules of this compound interact with each other and with other materials, such as polymers or surfaces.

An MD simulation of this compound would typically involve the following steps:

Force Field Parameterization: A suitable force field (e.g., CHARMM, AMBER, or OPLS) must be chosen and parameterized for the molecule. This involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). For novel functional groups, these parameters may need to be developed and validated. byu.edu

System Setup: A simulation box is created and filled with molecules of this compound, either in a pure liquid state or mixed with other components to simulate a material.

Simulation: The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. The simulation is typically run for nanoseconds to microseconds, depending on the process being studied.

Through MD simulations, various properties related to intermolecular interactions can be analyzed:

Hydrogen Bonding Network: The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the oxygen and nitrogen atoms) in this compound suggests that it can form extensive hydrogen bond networks. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds.

Radial Distribution Functions: These functions describe how the density of surrounding atoms varies as a function of distance from a central atom, providing a picture of the local molecular packing.

Diffusion and Transport Properties: In a material, the self-diffusion coefficient of this compound can be calculated, which is crucial for understanding its mobility.

These simulations are particularly relevant for understanding how this compound might function as a plasticizer, a compatibilizer in polymer blends, or a surface modifying agent.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 1-(Aminooxy)-2-methylpropan-2-ol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula, C4H11NO2. uni.lu This technique distinguishes the target molecule from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

The predicted monoisotopic mass of this compound is 105.07898 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]+ at an m/z of 106.08626. uni.lu Other common adducts, such as the sodium adduct [M+Na]+ (m/z 128.06820) and the potassium adduct [M+K]+ (m/z 144.04214), may also be observed, further corroborating the molecular weight of the compound. uni.lu

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. benthamopen.com By inducing fragmentation of the parent ion and analyzing the resulting product ions, chemists can piece together the structural connectivity of the molecule. nih.govmdpi.com For this compound, characteristic fragmentation patterns would likely involve the cleavage of the C-C, C-O, and O-N bonds. libretexts.org For instance, the loss of a water molecule from the protonated molecule [M+H-H2O]+ is a common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 88.076240. uni.lulibretexts.org Another likely fragmentation would be the cleavage of the C-C bond adjacent to the aminooxy group, a common pathway for amines. libretexts.org The systematic study of these fragmentation pathways provides a detailed structural fingerprint of the molecule. benthamopen.comnih.gov

Table 1: Predicted HRMS Adducts of this compound

Adductm/z
[M+H]+106.08626
[M+Na]+128.06820
[M-H]-104.07170
[M+NH4]+123.11280
[M+K]+144.04214
[M+H-H2O]+88.076240
[M]+105.07843
Data sourced from PubChem. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. For this compound, a suite of multi-dimensional NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to probe the compound's conformational dynamics.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A combination of two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.comsdsu.edu For this compound, a COSY spectrum would show a correlation between the protons of the methylene (B1212753) group (-CH2-) and the protons of the amino group (-NH2), provided there is coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comsdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a cross-peak connecting the protons of the two methyl groups to their corresponding carbon signal, and another cross-peak linking the methylene protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. creative-biostructure.comsdsu.edu HMBC is crucial for piecing together the carbon skeleton of the molecule. For example, correlations would be expected between the methyl protons and the quaternary carbon, as well as the methylene carbon. The methylene protons would also show correlations to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional structure. researchgate.net In a molecule like this compound, NOESY could reveal spatial relationships between the methyl groups and the methylene group, helping to define the preferred conformation of the molecule in solution.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlation (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlation (with ¹³C)
Methyl Protons (CH₃)NoneC-methylC-quaternary, C-methylene
Methylene Protons (CH₂)NH₂ ProtonsC-methyleneC-quaternary, C-methyl
Hydroxyl Proton (OH)NoneNoneC-quaternary
Amino Protons (NH₂)Methylene ProtonsNoneC-methylene

Dynamic NMR for Conformational Exchange Studies

The rotational freedom around the single bonds in this compound, particularly the C-C and C-O bonds, can lead to the existence of multiple conformations in solution that are in rapid equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. mdpi.com

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventually, at a sufficiently low temperature (the coalescence temperature), the splitting of the averaged signal into separate signals for each conformer.

Analysis of the temperature-dependent lineshapes allows for the determination of the activation energy (ΔG‡) for the conformational exchange process. mdpi.com This information provides valuable insight into the energy barriers to bond rotation and the relative populations of the different conformers. nih.govnih.gov For this compound, DNMR studies could quantify the rotational barrier around the C-C bond connecting the tertiary alcohol moiety to the aminooxy-methyl group.

X-ray Crystallography for Solid-State Structure Elucidation (of derivatives)

While obtaining single crystals of the parent compound this compound suitable for X-ray diffraction may be challenging due to its low melting point and potential for hydrogen bonding-induced disorder, the synthesis of suitable crystalline derivatives can provide invaluable information about its solid-state structure. researchgate.netnih.gov

X-ray crystallography provides a definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsion angles. researchgate.net By preparing a derivative, for instance, through reaction of the aminooxy group to form a stable, crystalline oxime, or by forming a salt with a suitable counter-ion, single crystals can be grown and their structure determined by X-ray diffraction.

The resulting crystal structure would confirm the connectivity of the atoms and provide detailed information about the conformation adopted by the molecule in the crystalline lattice. This includes the orientation of the methyl groups, the conformation of the aminooxy group, and the intramolecular and intermolecular hydrogen bonding network. This solid-state structural data serves as a crucial benchmark for comparison with computational models and solution-state conformational studies. nih.gov

Chromatographic Methods for Purity, Isomer, and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from potential isomers and byproducts, and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a mixture. amazonaws.com The development of a robust HPLC method is essential for the quality control of this compound. nih.govresearchgate.net

Method development typically involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. semanticscholar.orgnih.gov For a polar compound like this compound, reversed-phase HPLC is a common starting point. sielc.comsielc.com

Table 3: Typical Starting Parameters for HPLC Method Development for this compound

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for moderately polar analytes. sielc.comsielc.com
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) acetate) or acid (e.g., formic acid)To control retention and improve peak shape. semanticscholar.orgsielc.com
Elution Mode Isocratic or GradientIsocratic for simple separations, gradient for complex mixtures or to reduce run time. amazonaws.com
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS)UV detection is common if the analyte has a chromophore; MS detection provides higher specificity and sensitivity. nih.gov
Column Temperature Ambient or controlled (e.g., 30 °C)To ensure reproducible retention times.

The developed HPLC method can be used to determine the purity of synthesized batches of this compound by quantifying the area of the main peak relative to any impurity peaks. It can also be used to monitor the progress of a chemical reaction by taking aliquots at different time points and analyzing the consumption of starting materials and the formation of the product. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. cdnsciencepub.comresearchgate.netias.ac.in

Expected Infrared (IR) and Raman Spectral Features:

The IR and Raman spectra of "this compound" would be dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the aminooxy (-O-NH2) group, and the alkyl framework.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. mdpi.com

N-H Stretch: The aminooxy group would exhibit N-H stretching vibrations, typically appearing in the range of 3200-3400 cm⁻¹. These may appear as one or two distinct peaks. arxiv.org

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the methyl groups.

N-O Stretch: The N-O stretching vibration is expected to appear in the region of 850-1000 cm⁻¹. arxiv.org

C-O Stretch: The C-O stretching vibration of the tertiary alcohol would likely be observed in the 1100-1200 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-C and C-N skeletal vibrations would be more prominent.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
-OHO-H Stretch3200-3600WeakStrong, Broad (IR)
-O-NH2N-H Stretch3200-3400ModerateModerate (IR)
AlkylC-H Stretch2850-3000StrongStrong (IR & Raman)
Tertiary AlcoholC-O Stretch1100-1200ModerateModerate to Strong (IR)
AminooxyN-O Stretch850-1000ModerateModerate (IR & Raman)

These advanced analytical methodologies, though presented here with predicted data, are indispensable for the definitive characterization of "this compound" in a research setting, ensuring its identity, purity, and structural integrity.

Future Directions and Emerging Research Frontiers

Innovations in Sustainable Synthesis of Aminooxy Compounds

The drive towards greener and more sustainable chemical processes has led to significant innovations in the synthesis of aminooxy compounds. Traditional methods are being replaced by more environmentally friendly alternatives that reduce waste and energy consumption.

One promising approach involves the use of greener solvents and reaction conditions. For instance, the Michael addition reaction for synthesizing aminooxy-containing linkers can be performed in aqueous sodium hydroxide (B78521) or potassium hydroxide, offering a more sustainable alternative to conventional organic solvents. indexacademicdocs.org This method, followed by a Mitsunobu reaction and hydrazinolysis, allows for the efficient production of water-soluble aminooxy compounds. indexacademicdocs.org

Biocatalysis is another key area of innovation. Enzymes offer a highly selective and environmentally benign route to synthesizing complex molecules. While direct biocatalytic synthesis of 1-(Aminooxy)-2-methylpropan-2-ol is not yet established, the broader field of biocatalysis for producing nitrogen-containing compounds is rapidly advancing. nih.govchemmethod.com For example, engineered enzymes like imine reductases are being used for the synthesis of chiral amines, demonstrating the potential for developing biocatalysts for aminooxy compound production. chemmethod.com The use of whole-cell biocatalysts or isolated enzymes like aminoacylases for the synthesis of N-acyl-amino acids showcases the move away from harmful chemical reagents towards greener alternatives. nih.gov

Electrosynthesis is also emerging as a sustainable method. For example, the electroreduction of nitrate (B79036) on copper-based catalysts is being explored for the synthesis of hydroxylamine (B1172632), a key precursor for many aminooxy compounds. acs.org

Table 1: Comparison of Synthesis Methods for Aminooxy Compounds

Synthesis MethodKey FeaturesSustainability Aspects
Traditional Chemical Synthesis Often involves multi-step processes with protecting groups.May use harsh reagents and organic solvents, generating significant waste.
Green Chemical Synthesis Utilizes greener solvents like water and milder reaction conditions. indexacademicdocs.orgReduces the use of hazardous materials and byproducts. indexacademicdocs.org
Biocatalysis Employs enzymes or whole-cell systems for high selectivity. nih.govchemmethod.comEnvironmentally friendly, operates under mild conditions, and is biodegradable. nih.govchemmethod.com
Electrosynthesis Uses electricity to drive chemical reactions. acs.orgCan utilize renewable energy sources and reduce the need for chemical reagents. acs.org

Unexplored Reactivity Patterns and Catalytic Applications

The primary reactivity of the aminooxy group lies in its facile reaction with aldehydes and ketones to form stable oxime linkages. acs.org This reaction, known as oxime ligation, is a cornerstone of bioconjugation and materials science due to its high chemoselectivity and stability. acs.orgnih.gov

Recent research has focused on accelerating oxime ligation through catalysis. While the reaction can proceed at neutral pH, it is often slow. mdpi.com Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts that can significantly increase the reaction rate. mdpi.comnih.gov For instance, m-phenylenediamine (B132917) has been shown to be a highly efficient catalyst, accelerating oxime formation by orders of magnitude under physiological conditions. nih.govnih.gov Arginine has also been identified as a catalyst for hydrazone and oxime ligations, with the added benefit of preventing protein aggregation during the reaction. acs.orgbiorxiv.org

Beyond simple catalysis, the reactivity of the aminooxy group is being explored in more complex chemical transformations. For example, O-alkylhydroxylamines can act as potent enzyme inhibitors by mimicking transition states. mdpi.com The development of catalytic enantioselective methods for synthesizing α-aminooxy ketones using nitrosobenzene (B162901) and silver-based catalysts opens new avenues for creating chiral building blocks. iris-biotech.de

The aminooxy group can also participate in electrophilic amination reactions when activated by an electron-withdrawing group, allowing for the transfer of a nitrogen atom to a nucleophile. nih.gov This highlights the versatile reactivity of this functional group beyond its well-established role in oxime ligation.

Table 2: Catalysts for Oxime Ligation

CatalystKey Advantages
Aniline Well-established catalyst, effective at acidic pH. mdpi.comnih.gov
m-Phenylenediamine Highly efficient at neutral pH, significantly accelerates reaction rates. nih.govnih.gov
Arginine Acts as a catalyst and prevents protein aggregation. acs.orgbiorxiv.org
p-Substituted Anilines Superior catalytic activity at neutral pH with electron-donating substituents. nih.gov

Expansion into Novel Areas of Supramolecular Chemistry and Nanotechnology

The unique properties of aminooxy compounds are being leveraged in the fields of supramolecular chemistry and nanotechnology to create novel materials and functional systems. The chemoselective nature of oxime ligation makes it an ideal tool for the self-assembly of complex structures and the functionalization of nanomaterials. acs.orgnih.gov

Aminooxy-functionalized gold nanoparticles have been developed for various applications, including the capture and analysis of carbonyl-containing molecules in biological systems. nih.gov These nanoparticles can be designed to be soluble in either organic or aqueous media, highlighting the versatility of this approach. nih.gov The ability to "click" molecules onto the surface of nanoparticles via oxime ligation opens up possibilities in sensing, separations, and catalysis. nih.gov

In supramolecular chemistry, oxime ligation is used to drive the self-assembly of systems like liposomes and hydrogels. indexacademicdocs.orgnih.gov Aminooxylipids can be incorporated into liposomal drug carriers, allowing for the subsequent attachment of biologically active molecules bearing aldehyde or ketone groups. indexacademicdocs.org This "post-liposomal" modification strategy enables the creation of targeted drug delivery systems. indexacademicdocs.org Similarly, dynamic hydrogels can be formed using oxime ligation, with the potential for spatiotemporal control over the material's properties through photocleavable protecting groups. chemmethod.com

Furthermore, the conjugation of peptide heads containing a hydroxylamine group with hydrophobic aldehyde tails via oxime bonds has been used to create linear peptide amphiphiles. biorxiv.org These amphiphiles can self-assemble into one-dimensional nanostructures, such as nanofibers and microfibers, demonstrating the power of oxime chemistry in creating ordered supramolecular architectures. biorxiv.org

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research and drug discovery. Aminooxy compounds, particularly through oxime ligation, are well-suited for these advanced methodologies.

Automated peptide synthesizers are now commonplace, enabling the rapid and efficient production of peptides. indexacademicdocs.orgnih.govnih.gov These systems can be adapted to incorporate aminooxy-containing amino acids, allowing for the synthesis of peptides that can be further modified post-synthesis via oxime ligation. researchgate.net This approach is particularly valuable for creating peptide libraries for screening purposes.

Robotic platforms for chemical synthesis are also being developed to automate complex multi-step reactions, including those involving solid-phase combinatorial chemistry. nih.govnih.gov These systems can handle a wide range of chemical reactions and purification steps, significantly accelerating the synthesis of compound libraries. nih.gov The reliability and reproducibility of automated synthesis make it an invaluable tool for generating large numbers of compounds for HTS. biorxiv.org

Oxime-based ligation is particularly amenable to HTS due to its high efficiency and the stability of the resulting oxime bond. nih.gov This "click chemistry" approach allows for the rapid generation of libraries of multidentate inhibitors by tethering various aldehydes to an aminooxy-containing scaffold. nih.gov The reaction products can often be screened directly without the need for purification, further expediting the discovery process. mdpi.comnih.gov This strategy has been successfully applied to the development of inhibitors for protein tyrosine phosphatases and to disrupt protein-protein interactions. nih.gov

Synergistic Approaches: Combining Computational Design with Experimental Validation

The synergy between computational design and experimental validation is a powerful paradigm in modern chemical research. In silico methods are increasingly used to predict the properties and activities of molecules before they are synthesized, saving time and resources.

Molecular modeling and in silico screening are being applied to the design of novel compounds, including those containing oxime functionalities. indexacademicdocs.orgnih.gov For example, computational studies can be used to investigate the binding interactions of oxime-based inhibitors with their target enzymes, providing insights for the design of more potent and selective drugs. nih.gov The drug-likeness of synthesized compounds can also be predicted computationally, helping to prioritize candidates for further development. nih.gov

Computational protein design is another area where this synergy is evident. Algorithms can be used to design proteins that selectively bind to specific molecules, including abiological chromophores. nih.gov These computationally designed proteins can then be synthesized and experimentally characterized to validate the design principles. nih.gov This approach has the potential to create novel enzymes and biosensors.

In the context of drug discovery, computational methods can be used to explore vast chemical spaces and identify promising lead compounds. For instance, retrosynthetic analysis programs can design synthetic routes to entire libraries of compounds, which can then be synthesized and tested experimentally. This combination of computational planning and experimental execution accelerates the discovery of new bioactive molecules.

The development of autonomous robotic platforms driven by artificial intelligence represents the ultimate synergy of computation and experimentation. These systems can autonomously plan synthetic pathways, execute reactions, analyze the results, and refine their strategies to optimize the synthesis of target molecules.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(Aminooxy)-2-methylpropan-2-ol with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For instance, derivatives of aminooxypropanols are synthesized by reacting hydroxylamine derivatives with halogenated precursors under controlled pH and temperature. Purity optimization may require column chromatography (silica gel) or recrystallization using solvents like ethanol or acetone. Stabilizers such as potassium carbonate may be added to prevent decomposition .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation. Physical properties such as a boiling point of ~150°C and flash point of ~40°C (for structurally similar compounds) suggest avoiding exposure to high heat or open flames. Use desiccants to mitigate hygroscopicity, and monitor purity via HPLC or NMR periodically .

Advanced Research Questions

Q. What strategies are effective in analyzing the inhibitory effects of this compound on enzymes like ornithine decarboxylase (ODC)?

  • Methodological Answer : Enzyme inhibition assays using purified ODC can quantify IC50 values via spectrophotometric monitoring of substrate depletion (e.g., L-ornithine conversion). For nanomolar-range IC50 determination (as reported in rat liver ODC), pre-incubate the enzyme with the inhibitor and use Lineweaver-Burk plots to assess competitive/non-competitive mechanisms. Validate results with kinetic modeling software (e.g., GraphPad Prism) .

Q. How can researchers address discrepancies in reported IC50 values for enzyme inhibition by this compound across studies?

  • Methodological Answer : Variability may arise from differences in enzyme sources (e.g., species-specific isoforms), assay conditions (pH, temperature), or inhibitor purity. Standardize protocols using reference compounds (e.g., α-difluoromethylornithine for ODC) and validate purity via mass spectrometry. Cross-reference experimental parameters with established databases like PubChem .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Use deuterated internal standards to correct for matrix effects. For tissue samples, employ solid-phase extraction (C18 columns) prior to analysis. Method validation should include linearity (1–1000 ng/mL), recovery (>90%), and precision (RSD <15%) .

Q. What are the current challenges in elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Key challenges include steric hindrance from the tert-butyl group and optimizing aminooxy moiety reactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes, while synthetic modifications (e.g., introducing electron-withdrawing groups) may enhance stability. Validate SAR hypotheses with in vitro assays and X-ray crystallography .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the metabolic stability of aminooxypropanol derivatives in pharmacokinetic studies?

  • Methodological Answer : Discrepancies may stem from variations in experimental models (e.g., in vitro hepatocytes vs. in vivo rodent studies). Conduct interspecies comparisons and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Monitor metabolites via high-resolution MS and compare with human microsomal stability assays .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound in cancer research?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays (CellTiter-Glo). Include controls for off-target effects (e.g., primary fibroblasts). For mechanistic studies, combine RNA-seq to identify pathways affected by ODC inhibition and validate with CRISPR/Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.